molecular formula C22H21N3O5 B4177609 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B4177609
M. Wt: 407.4 g/mol
InChI Key: RPHSVRKAPNYPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. Specifically, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress and inflammation. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have a number of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the modulation of cellular metabolism, and the inhibition of cell proliferation. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is its potential as a therapeutic agent in various fields of medicine. Its ability to modulate key signaling pathways in the body makes it an attractive candidate for the treatment of a range of diseases. However, one limitation of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in various types of cancer. Additionally, its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases and autoimmune disorders. Further research is needed to fully understand the mechanisms of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A and to explore its potential therapeutic applications.

Scientific Research Applications

2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been studied as a potential anti-cancer agent, with promising results in both in vitro and in vivo studies. Additionally, it has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. In immunology, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have anti-inflammatory properties, with potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-20(23-16-7-4-8-17(12-16)25(29)30)13-24-21(27)18-10-9-15(11-19(18)22(24)28)14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSVRKAPNYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.